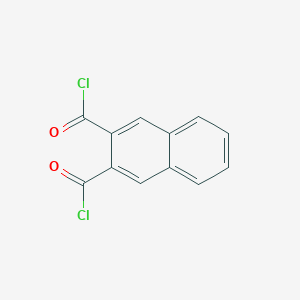

Naphthalene-2,3-dicarbonyl Chloride

Description

Properties

CAS No. |

149039-46-3 |

|---|---|

Molecular Formula |

C12H6Cl2O2 |

Molecular Weight |

253.08 g/mol |

IUPAC Name |

naphthalene-2,3-dicarbonyl chloride |

InChI |

InChI=1S/C12H6Cl2O2/c13-11(15)9-5-7-3-1-2-4-8(7)6-10(9)12(14)16/h1-6H |

InChI Key |

FRUFZAAMHBICBW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)C(=O)Cl |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)C(=O)Cl |

Synonyms |

2,3-NAPHTHALENEDICARBONYL DICHLORIDE |

Origin of Product |

United States |

Comparison with Similar Compounds

trans-5-Norbornene-2,3-dicarbonyl Chloride

- Molecular Formula : C₉H₈Cl₂O₂

- Molecular Weight : 219.06 g/mol

- CAS Number : 4582-21-2

- Applications: Used as a monomer for ring-opening metathesis polymerization (ROMP) to create oligomeric bis-acid chloride (OBAC) scavengers for amines, alcohols, and thiols . Key intermediate in synthesizing high-load polymers with Grubbs catalysts .

- Toxicity :

- Structural Distinction: The bicyclic norbornene framework enhances rigidity and influences reactivity in polymerization, unlike planar naphthalene derivatives.

Thiophene-2,3-dicarbonyl Chloride

- Molecular Formula : C₆H₂Cl₂O₂S

- Molecular Weight : 208.00 g/mol

- Reactivity :

- Applications : Intermediate in synthesizing heterocyclic compounds for pharmaceuticals or materials science.

2,6-Difluoro-3-methylbenzoyl Chloride

Naphthalene-2,6-dicarbonyl Chloride

Comparative Data Table

Key Findings and Research Insights

Reactivity Trends: Norbornene derivatives exhibit unique polymerization behavior due to their bicyclic structure, whereas thiophene-based chlorides favor cyclization reactions . Fluorinated benzoyl chlorides (e.g., 2,6-difluoro-3-methyl) highlight the role of substituents in tuning electronic properties .

Toxicity Considerations: trans-5-Norbornene-2,3-dicarbonyl chloride’s moderate toxicity necessitates careful handling, contrasting with the unknown toxicity profile of this compound .

Preparation Methods

Thionyl Chloride-Mediated Chlorination

Thionyl chloride is widely preferred due to its dual role as a solvent and chlorinating agent. The reaction mechanism involves the nucleophilic attack of the carboxylic acid oxygen on SOCl₂, forming an intermediate acyl chloride and releasing SO₂ and HCl gases. For naphthalene-2,3-dicarboxylic acid, this method achieves yields of 85–92% under reflux conditions (80–100°C) for 4–6 hours. Excess SOCl₂ (3–4 equivalents) ensures complete conversion, while catalytic dimethylformamide (DMF, 0.5–1 mol%) accelerates the reaction by generating reactive iminium intermediates.

Table 1: Optimization of Thionyl Chloride Conditions

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 80–100°C | 85–92 |

| SOCl₂ Equivalents | 3–4 | 90–92 |

| Catalyst (DMF) | 0.5–1 mol% | 88–90 |

| Reaction Time | 4–6 h | 85–90 |

Phosphorus Pentachloride as an Alternative

Phosphorus pentachloride offers a cost-effective alternative, particularly in industrial settings. The reaction proceeds via the formation of a mixed anhydride intermediate, which subsequently undergoes chloride substitution. However, PCl₅ requires strict moisture control and generates phosphorus oxychloride (POCl₃) as a byproduct, complicating purification. Yields range from 75–82% at 60–70°C over 8–10 hours.

Catalytic and Solvent-Free Innovations

Recent advances focus on minimizing solvent use and enhancing selectivity. For instance, microwave-assisted chlorination reduces reaction times to 1–2 hours while maintaining yields above 85%. Additionally, ionic liquid catalysts like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) improve atom economy by facilitating chloride ion transfer, achieving 89% yield at 70°C.

Skeletal Editing Strategies for Naphthalene Derivatives

Emerging methods inspired by skeletal editing, such as nitrogen-to-carbon transmutation in isoquinolines, offer indirect routes to naphthalene precursors. For example, methyltriphenylphosphonium bromide-mediated Wittig-like reactions convert isoquinoline derivatives into naphthalene frameworks, which can subsequently undergo oxidation and chlorination. While this approach is less direct, it provides access to isotopically labeled derivatives (e.g., ¹³C-naphthalenes) for specialized applications.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Temperature (°C) | Time (h) | Scalability |

|---|---|---|---|---|

| SOCl₂ (Standard) | 85–92 | 80–100 | 4–6 | High |

| PCl₅ | 75–82 | 60–70 | 8–10 | Moderate |

| Microwave-Assisted | 85–88 | 100–120 | 1–2 | Limited |

| Ionic Liquid Catalyzed | 89 | 70 | 3–4 | Emerging |

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthesis routes for naphthalene-2,3-dicarbonyl chloride, and what reaction conditions are critical for optimizing yield?

- Methodological Answer: A plausible synthesis route involves the oxidation of naphthalene-2,3-dicarbaldehyde (precursor) using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in anhydrous conditions. Key parameters include maintaining a moisture-free environment to avoid hydrolysis and controlling reaction temperature (typically 40–60°C) to prevent side reactions. Post-synthesis purification via vacuum distillation or recrystallization is recommended .

- Analytical Validation: Monitor reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) solvent system, as described for analogous naphthalene derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Safety Measures:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation: Perform reactions in a fume hood due to the compound’s potential release of HCl gas during hydrolysis.

- Storage: Store in airtight containers under inert gas (e.g., argon) at 0–6°C to minimize degradation .

- Emergency Procedures: For accidental exposure, rinse affected skin/eyes with copious water for 15 minutes and seek medical evaluation. Use water spray or dry powder to extinguish fires involving this compound .

Q. How can the purity of this compound be verified, and what analytical techniques are most effective?

- Analytical Workflow:

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via ¹H/¹³C NMR, with expected peaks for aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ 165–175 ppm).

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Reaction Mechanism: The electron-withdrawing effect of the adjacent carbonyl groups activates the chloride for nucleophilic attack. Steric hindrance from the naphthalene ring may influence regioselectivity in reactions with amines or alcohols. Computational modeling (e.g., DFT) can predict reactive sites and transition states .

- Case Study: In interfacial polymerization (e.g., with 1,3-diaminopropane), the dichloride forms polyamide membranes via step-growth polymerization. Kinetic studies show reaction rates depend on monomer diffusion at the organic-aqueous interface .

Q. How can researchers resolve contradictions in toxicity data for naphthalene derivatives, and what biomonitoring strategies are applicable to dicarbonyl chlorides?

- Data Reconciliation: Conflicting toxicity results (e.g., genotoxicity vs. non-genotoxicity) may arise from differences in exposure routes (oral, dermal) or metabolic activation. Use in vitro assays (Ames test, micronucleus assay) alongside in vivo studies (rodent models) to validate findings .

- Biomonitoring: Track urinary metabolites (e.g., thioethers) in occupationally exposed populations. For environmental monitoring, analyze air/water samples via GC-MS with derivatization (e.g., using 2-aminoethanethiol) to enhance detection limits .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

- Chiral Resolution: Employ chiral auxiliaries (e.g., (1R,2R)-cyclohexanecarboxylic acid) during amide bond formation. Alternatively, use enzymatic resolution with lipases to separate enantiomers .

- Stereochemical Analysis: Verify enantiopurity via circular dichroism (CD) spectroscopy or chiral HPLC columns (e.g., Chiralpak IA) .

Data Contradiction Analysis

Q. Why do computational models and experimental data sometimes disagree on the stability of this compound under ambient conditions?

- Root Cause: Discrepancies may stem from underestimating moisture content in experimental setups or incomplete parameterization of solvation effects in simulations.

- Resolution: Conduct stability tests under controlled humidity (e.g., 0% RH vs. 50% RH) and refine computational models using COSMO-RS solvation theory .

Methodological Tables

Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40–60°C | Prevents decomposition |

| Chlorinating Agent | SOCl₂ (excess 1.5 eq) | Maximizes conversion |

| Solvent | Dry dichloromethane | Minimizes hydrolysis |

Table 2: Analytical Techniques for Purity Assessment

| Technique | Target Purity Criteria | Detection Limit |

|---|---|---|

| ¹H NMR | >95% | 1 mol% |

| HPLC-UV | >98% | 0.1 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.